1-(Allyloxy)-3-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)propan-2-ol hydrochloride

Description

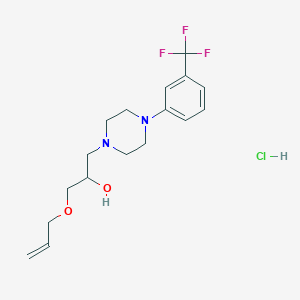

1-(Allyloxy)-3-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)propan-2-ol hydrochloride is a synthetic compound featuring a piperazine core substituted with a 3-(trifluoromethyl)phenyl group and an allyloxy-propan-2-ol moiety. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the allyloxy chain may influence molecular flexibility and receptor interactions. As a hydrochloride salt, it likely exhibits improved aqueous solubility compared to its free base form. This compound is structurally related to pharmacologically active piperazine derivatives, which are often explored for central nervous system (CNS) targeting due to piperazine’s ability to modulate neurotransmitter receptors .

Properties

IUPAC Name |

1-prop-2-enoxy-3-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]propan-2-ol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23F3N2O2.ClH/c1-2-10-24-13-16(23)12-21-6-8-22(9-7-21)15-5-3-4-14(11-15)17(18,19)20;/h2-5,11,16,23H,1,6-10,12-13H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUMQQIZMXAPAPF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOCC(CN1CCN(CC1)C2=CC=CC(=C2)C(F)(F)F)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24ClF3N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Piperazine Cores

Piperazine derivatives are widely studied for their diverse biological activities. Below is a comparative analysis of structurally related compounds:

Functional Group Variations

- Trifluoromethyl vs. Other Substituents: The 3-(trifluoromethyl)phenyl group in the target compound contrasts with chlorophenyl (e.g., ), fluorophenyl (e.g., 11a in ), and methoxyphenyl (e.g., 11l in ) substituents. Trifluoromethyl groups are electron-withdrawing, enhancing metabolic stability and receptor binding affinity compared to halogens or methoxy groups.

- Allyloxy vs. This differs from saturated ether chains (e.g., methoxyethyl in ) or rigid adamantylphenoxy groups (e.g., ).

Physicochemical Properties

Molecular Weight and Solubility :

- The target compound’s molecular weight (estimated ~450–500 g/mol based on similar structures) aligns with piperazine derivatives in . Hydrochloride salts generally exhibit higher solubility than free bases, as seen in compounds like 11d (534.1 g/mol, hydrochloride salt in ).

- Urea derivatives (e.g., 1f in , 667.9 g/mol) have higher molecular weights due to additional thiazole and benzylidene groups, which may reduce solubility compared to the target compound .

Research Findings and Implications

- Pharmacological Potential: Piperazine derivatives with trifluoromethyl groups (e.g., 11e in ) are often explored as serotonin or dopamine receptor modulators. The allyloxy chain in the target compound may confer unique pharmacokinetic properties.

Limitations :

- Lack of explicit biological data for the target compound limits direct efficacy comparisons. Structural analogues with urea or thiazole moieties (e.g., ) may offer superior receptor affinity but poorer solubility.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.